Cas no 74017-10-0 (3,4-Epoxycyclopentanone)

3,4-Epoxycyclopentanone 化学的及び物理的性質
名前と識別子
-
- 6-Oxabicyclo[3.1.0]hexan-3-one
- 3,4-epoxycyclopentanone
- DTXSID80336692
- 74017-10-0
- MFCD24689504
- 6-Oxa-bicyclo[3.1.0]hexan-3-one
- 3,4-Epoxycyclopentanone
-
- インチ: InChI=1S/C5H6O2/c6-3-1-4-5(2-3)7-4/h4-5H,1-2H2
- InChIKey: VZMRGSWFCBXBPW-UHFFFAOYSA-N
- ほほえんだ: C1C2C(O2)CC1=O
計算された属性
- せいみつぶんしりょう: 98.036779430g/mol
- どういたいしつりょう: 98.036779430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 29.6Ų
3,4-Epoxycyclopentanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1316562-5G |
6-oxabicyclo[3.1.0]hexan-3-one |
74017-10-0 | 97% | 5g |
$1600 | 2024-07-21 | |
eNovation Chemicals LLC | Y1316562-1G |
6-oxabicyclo[3.1.0]hexan-3-one |
74017-10-0 | 97% | 1g |
$530 | 2024-07-21 | |
eNovation Chemicals LLC | Y1316562-250MG |
6-oxabicyclo[3.1.0]hexan-3-one |
74017-10-0 | 97% | 250mg |
$260 | 2024-07-21 | |
1PlusChem | 1P008PSW-100mg |
6-Oxabicyclo[3.1.0]hexan-3-one |
74017-10-0 | 95% | 100mg |
$150.00 | 2024-04-21 | |
1PlusChem | 1P008PSW-250mg |
6-Oxabicyclo[3.1.0]hexan-3-one |
74017-10-0 | 95% | 250mg |
$237.00 | 2024-04-21 | |
A2B Chem LLC | AE05888-250mg |
6-Oxabicyclo[3.1.0]hexan-3-one |
74017-10-0 | 95% | 250mg |
$264.00 | 2024-04-19 | |
1PlusChem | 1P008PSW-500mg |
6-Oxabicyclo[3.1.0]hexan-3-one |
74017-10-0 | 95% | 500mg |
$330.00 | 2024-04-21 | |
eNovation Chemicals LLC | Y1316562-5g |
6-oxabicyclo[3.1.0]hexan-3-one |
74017-10-0 | 97% | 5g |
$1600 | 2025-02-26 | |
eNovation Chemicals LLC | Y1316562-250mg |
6-oxabicyclo[3.1.0]hexan-3-one |
74017-10-0 | 97% | 250mg |
$260 | 2025-02-25 | |
eNovation Chemicals LLC | Y1316562-1g |
6-oxabicyclo[3.1.0]hexan-3-one |
74017-10-0 | 97% | 1g |
$530 | 2025-02-26 |
3,4-Epoxycyclopentanone 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
3,4-Epoxycyclopentanoneに関する追加情報
6-Oxabicyclo[3.1.0]hexan-3-one: A Comprehensive Overview
6-Oxabicyclo[3.1.0]hexan-3-one (CAS No: 74017-10-0) is a unique bicyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its distinctive structural features and versatile applications. This compound, also referred to as bicyclohexenone, belongs to the class of bicyclic ketones and is characterized by its rigid bicyclic framework and a ketone functional group, which imparts it with unique chemical and physical properties.
The molecular structure of 6-Oxabicyclo[3.1.0]hexan-3-one consists of a six-membered ring system with two fused rings: a three-membered ring and a four-membered ring, connected by an oxygen atom in the six-membered position (hence the "oxa" prefix). This arrangement creates a highly strained yet stable structure, making it an interesting subject for studying ring strain effects in organic compounds. The presence of the ketone group at the third position further enhances its reactivity and utility in various chemical reactions.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 6-Oxabicyclo[3.1.0]hexan-3-one through various routes, including cycloaddition reactions, oxidative cyclizations, and enolate-mediated cyclopropanations. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material synthesis.
In terms of applications, 6-Oxabicyclo[3.1.0]hexan-3-one has shown promise as a building block in organic synthesis, particularly in the construction of complex natural products and bioactive molecules. Its rigid structure makes it an ideal scaffold for designing molecules with specific stereochemical properties, which is crucial in drug design where molecular geometry plays a pivotal role in biological activity.
Furthermore, 6-Oxabicyclo[3.1.0]hexan-3-one has been explored as a potential precursor for advanced materials such as high-performance polymers and liquid crystals due to its ability to form stable cross-linked networks when subjected to appropriate reaction conditions.
Recent studies have also highlighted the potential of 6-Oxabicyclo[3.1.0]hexan-3-one in catalysis, where it serves as a chiral auxiliary or ligand in asymmetric catalysis reactions, enabling the enantioselective synthesis of valuable chiral compounds.
In conclusion, 6-Oxabicyclo[3.1.0]hexan-3-one (CAS No: 74017-10-0) stands out as a versatile and intriguing compound with a wide range of applications across multiple disciplines within chemistry and beyond.
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